3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (amide). This specific compound features a bromine atom at the 3-position of the benzene ring and a morpholine group attached via a propyl chain. It is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.
The compound can be synthesized through various chemical reactions involving starting materials such as brominated benzene derivatives and morpholine derivatives. It is often studied in the context of drug development and biological assays.
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is classified under:
The synthesis of 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide typically involves several steps:
The reaction conditions may include:
The molecular formula for 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is . The structure consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.20 g/mol |
IUPAC Name | 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide |
InChI | InChI=1S/C13H18BrN2O/c1-11(14)12-6-4-2-5-8(12)10(15)9-7-16-13(17)18/h2-7H,8H2,1H3,(H,17,18) |
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide is primarily related to its interaction with biological targets:
Key properties include:
The stability and reactivity can be influenced by environmental factors such as pH and temperature.
3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide has several applications in scientific research:
This compound represents an important area of study due to its potential applications in drug development and understanding biochemical pathways related to inflammation and pain management.
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5